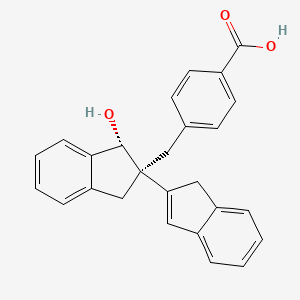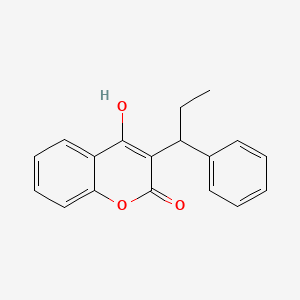
2-PMPA (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMPA sodium is a potent and selective inhibitor of glutamate carboxypeptidase 2 (GCP II/N-acetylated a-linked dipeptidase/NAALADase).
Wissenschaftliche Forschungsanwendungen
Air Pollution Remediation
PMPA (Peroxymonophosphoric acid) has been studied for its effectiveness in air pollution remediation. Muthuraman, Thirumavalavan, and Moon Il Shik (2017) conducted a study where PMPA was electrochemically generated and used to remove acetaldehyde, a common air pollutant. They found that under optimized conditions, the oxidative removal efficiency of acetaldehyde was approximately 95% for a 30 ppm inlet concentration, highlighting PMPA's potential in air quality improvement (Muthuraman, Thirumavalavan, & Moon Il Shik, 2017).
Dental Hygiene Applications
In the field of dental hygiene, tetrasodium EDTA, closely related to PMPA, has been evaluated for its efficacy in eradicating biofilms associated with dentures and toothbrushes. Devine et al. (2007) found that tetrasodium EDTA effectively eliminated biofilms, suggesting its utility in dental hygiene products (Devine et al., 2007).
pH Sensing and Biomedical Applications
PMPA has also found applications in the development of pH-sensitive fluorescent probes. Chao et al. (2017) synthesized a novel pH fluorescent probe using a PMPA derivative, which demonstrated efficacy in detecting pH in living cells. This suggests PMPA's potential in biomedical applications, particularly in disease diagnosis where pH levels are crucial (Chao et al., 2017).
Therapeutic Research
In therapeutic research, PMPA derivatives have shown potential in various treatments. Van Rompay et al. (1996) studied the therapeutic effects of PMPA in simian immunodeficiency virus infection, demonstrating its potential in antiviral therapy (Van Rompay et al., 1996). Additionally, Kratochwil et al. (2015) evaluated PMPA for nephroprotection in PSMA-targeted radionuclide therapy for prostate cancer, indicating its role in cancer treatment (Kratochwil et al., 2015).
Polymer Science
In polymer science, PMPA has been incorporated into the development of thermosensitive polymers. Okamura et al. (2002) synthesized poly(methyl 2-propionamidoacrylate) (PMPA), a novel thermosensitive polymer with promising applications in smart materials and technology (Okamura et al., 2002).
Eigenschaften
CAS-Nummer |
373645-42-2 |
|---|---|
Molekularformel |
C6H7Na4O7P |
Molekulargewicht |
314.04 |
IUPAC-Name |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PMPA sodium; PMPA sodium salt; PMPA Na; PMPA tetrasodium salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


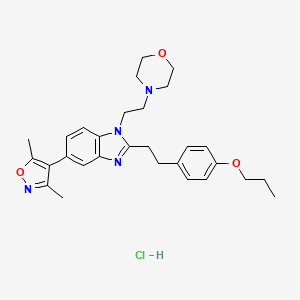
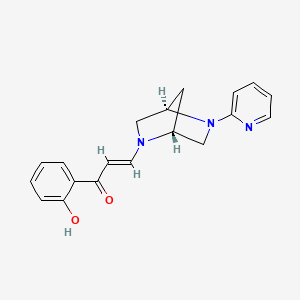
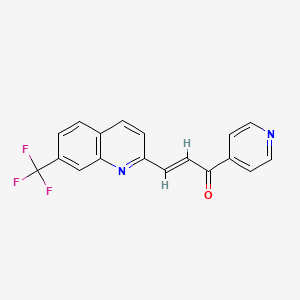

![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
